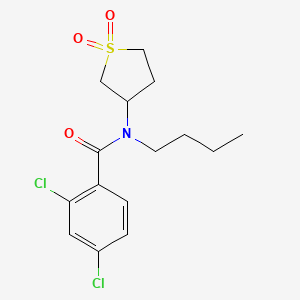

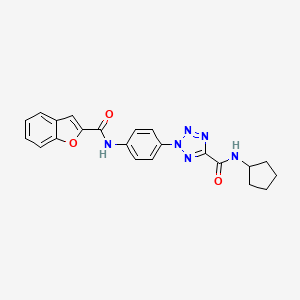

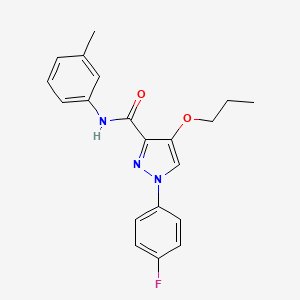

![molecular formula C18H23NOS B2932396 1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone CAS No. 1797286-31-7](/img/structure/B2932396.png)

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential for use in various fields of study. In

Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

A study detailed the synthesis and stereochemical determination of an active metabolite of a potent PI3 kinase inhibitor, highlighting the stereospecific hydroboration and stereochemistry determination processes. This research showcases the compound's relevance in the synthesis of kinase inhibitors, which are crucial in cancer treatment and other diseases related to kinase activity (Zecheng Chen et al., 2010).

Analgesic and Narcotic Antagonist Activities

Another study explored the structure-activity relationships of 1-phenyl-6-azabicyclo[3.2.1]octanes, including the determination of the absolute stereochemistry of active enantiomers. This research contributes to understanding the compound's analgesic and narcotic antagonist activities, which are valuable in developing new pain management therapies (M. Takeda et al., 1977).

Conformationally Constrained Dipeptide Surrogates

Research into the synthesis of 4-aryl indolizidin-9-one amino acids by conjugate addition to a common alpha,omega-diaminoazelate enone intermediate offers insights into conformationally constrained dipeptide surrogates. These findings are significant for studying conformation-activity relationships of biologically active peptides (J. Cluzeau & W. Lubell, 2004).

Muscarinic Receptor Ligands

A study on the resolution and evaluation of isomers of iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate showed high-affinity ligands for the muscarinic acetylcholinergic receptor. This research has implications for imaging cerebral and cardiac muscarinic receptor densities, contributing to the diagnosis and treatment of neurological and cardiovascular diseases (D. McPherson et al., 1995).

Synthesis and Pharmacology of Cocaine Abuse Treatment Agents

A series on the synthesis and pharmacology of 8-substituted-3-azabicyclo[3.2.1]octanes (isotropanes) as dopamine uptake inhibitors presents the compound's potential in treating cocaine abuse. This research emphasizes the compound's role in inhibiting dopamine transporter activity, a key mechanism in cocaine's addictive properties (Deog-Il Kim, M. Schweri, & H. Deutsch, 2003).

Properties

IUPAC Name |

1-(8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-propan-2-ylsulfanylphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NOS/c1-13(2)21-17-10-6-14(7-11-17)12-18(20)19-15-4-3-5-16(19)9-8-15/h3-4,6-7,10-11,13,15-16H,5,8-9,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTYGSDYCNOSTFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=CC=C(C=C1)CC(=O)N2C3CCC2C=CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[[1-(3,3,3-trifluoropropyl)pyrazol-3-yl]amino]acetate](/img/structure/B2932319.png)

![4-[(1R,3S)-3-Bromocyclohexyl]-1,2-difluorobenzene](/img/structure/B2932329.png)

![1-(3,4-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2932330.png)

![(Z)-ethyl 4-((4-(((6-bromo-3-methylbenzo[d]thiazol-2(3H)-ylidene)carbamothioyl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2932336.png)